molecular formula C4H6ClNO B1590840 2-(2-Chloroethoxy)acetonitrile CAS No. 31250-08-5

2-(2-Chloroethoxy)acetonitrile

Cat. No.: B1590840
CAS No.: 31250-08-5
M. Wt: 119.55 g/mol
InChI Key: GQFCLJZQECVTDO-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)acetonitrile is an organic compound with the molecular formula C4H6ClNO. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its role in the preparation of cetirizine, an antihistamine used to treat allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethoxy)acetonitrile can be synthesized through the reaction of 2-chloroethanol with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloroethoxy)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Utilized in the preparation of cetirizine, an antihistamine used to treat allergic reactions.

    Industry: Employed in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)acetonitrile involves its interaction with nucleophiles, leading to the formation of substituted products. The compound can inhibit histamine release from mast cells, thereby reducing the symptoms of allergic reactions. This mechanism is particularly relevant in its role in the synthesis of cetirizine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethoxy)acetonitrile is unique due to its specific reactivity and applications in the synthesis of cetirizine. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-chloroethoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFCLJZQECVTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564533
Record name (2-Chloroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-08-5
Record name 2-(2-Chloroethoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31250-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethoxy)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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